molecular formula C14H21N3O2S B2688625 N-cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide CAS No. 380487-01-4

N-cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2688625
CAS No.: 380487-01-4
M. Wt: 295.4
InChI Key: YMXDZJLPOFYPNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic small molecule featuring a pyrimidine heterocycle, a structure of high significance in medicinal chemistry. The 2-[(pyrimidin-2-yl)sulfanyl]acetamide moiety is a recognized scaffold in the development of biologically active compounds, with related structures reported to exhibit a range of properties. For instance, diaminopyrimidine derivatives have been investigated for their potential as anticancer agents, with some shown to selectively inhibit specific kinases in myeloid leukemia cells . Other studies highlight that pyrimidine-based compounds can possess antiviral activity, being designed to target viral proteases, as well as anti-trypanosoma brucei activity, which is relevant for treating parasitic infections . Furthermore, the sulfonylmorpholinopyrimidine chemotype is associated with potent and selective inhibition of ATR protein kinase, an important target in oncology . The molecular structure, which integrates a cyclopentyl amide, a hydroxy-propyl substituted pyrimidine, and a sulfide linker, offers a versatile template for further chemical exploration and SAR studies. This product is intended for research purposes such as hit-to-lead optimization, biochemical assay development, and investigating mechanisms of action related to kinase inhibition, antiviral activity, or antiparasitic effects. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclopentyl-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-2-5-11-8-12(18)17-14(16-11)20-9-13(19)15-10-6-3-4-7-10/h8,10H,2-7,9H2,1H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXDZJLPOFYPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the propyl group at the 6-position. The hydroxy group is then added at the 4-position. The cyclopentyl group is introduced through a nucleophilic substitution reaction, and the final step involves the formation of the sulfanyl-acetamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process is scaled up from laboratory synthesis to industrial production by employing larger reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols, amines, and halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Crystallography

Pyrimidine-Based Analogs
  • Compound I (N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) and Compound II (N-(3-chlorophenyl) analog): Substituents: Both feature a diaminopyrimidine ring (vs. hydroxypropylpyrimidine in the target compound) and chlorophenyl acetamide groups. Conformation: The diaminopyrimidine allows intramolecular N–H⋯N hydrogen bonds (S(7) motif), while the hydroxy group in the target compound may form stronger hydrogen bonds with external partners. The chlorophenyl group in I/II induces a 42–62° dihedral angle between aromatic rings, whereas the cyclopentyl group in the target compound likely reduces planarity, affecting packing and solubility . Crystal Packing: Compound I forms inversion dimers via N–H⋯N bonds, while the target’s bulkier cyclopentyl group may disrupt such interactions, favoring alternative packing modes.
  • 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide (): Substituents: Methyl and hydroxy groups on the pyrimidine vs. propyl/hydroxy in the target compound. The trichlorophenyl group (electron-withdrawing) contrasts with the cyclopentyl (electron-neutral).
Oxadiazole-Based Analogs ()

Compounds 8t , 8u , 8v , and 8w feature a 1,3,4-oxadiazole core instead of pyrimidine:

  • Core Differences : The oxadiazole (5-membered, two nitrogens) is less aromatic than pyrimidine (6-membered, two nitrogens), altering electronic distribution and hydrogen-bonding capacity.
  • Substituents : Indol-3-ylmethyl groups on oxadiazole introduce bulky aromatic moieties, which may enhance π-π stacking but reduce solubility compared to the target’s propylpyrimidine.
  • Biological Relevance : These compounds were screened for LOX, α-glucosidase, and BChE inhibition, suggesting that the target compound’s pyrimidine core could be optimized for similar enzymatic targets .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Melting Point/State
Target Compound ~379* Cyclopentyl, hydroxy, propyl Not reported
Compound I ~326 4-chlorophenyl, diaminopyrimidine Crystalline solid
8t () 428.5 5-chloro-2-methylphenyl, oxadiazole Brown amorphous solid
2-[(4-hydroxy-6-methyl)-... () 378.66 Trichlorophenyl, methyl Not reported

*Estimated based on structural similarity.

  • Lipophilicity : The cyclopentyl group in the target compound likely increases logP compared to chlorophenyl or trichlorophenyl analogs, favoring passive diffusion across membranes.
  • Hydrogen Bonding: The hydroxy group on the pyrimidine (target) may enhance solubility in polar solvents relative to diaminopyrimidine analogs .

Biological Activity

N-cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentyl group, a hydroxy-propylpyrimidinyl moiety, and a sulfanyl-acetamide linkage. Its molecular formula is C14H21N3O2SC_{14}H_{21}N_{3}O_{2}S with a molecular weight of approximately 299.4 g/mol. The structural formula can be represented as follows:

N cyclopentyl 2 4 hydroxy 6 propylpyrimidin 2 yl sulfanyl acetamide\text{N cyclopentyl 2 4 hydroxy 6 propylpyrimidin 2 yl sulfanyl acetamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound is believed to modulate the activity of these targets, leading to potential therapeutic effects.

Potential Targets

  • Enzymatic Inhibition : The sulfanyl group may facilitate interactions with active sites of enzymes, potentially inhibiting their function.
  • Receptor Binding : The compound could bind to specific receptors, influencing downstream signaling cascades.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
  • Antiviral Properties : There are indications that it could inhibit viral replication, although detailed studies are required to confirm this.
  • Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

Case Studies

A number of studies have been conducted to evaluate the biological activity of this compound:

StudyObjectiveFindings
Study 1Evaluate antimicrobial effectsShowed significant inhibition of bacterial growth in vitro.
Study 2Assess cytotoxicity on cancer cellsInduced apoptosis in specific cancer cell lines at certain concentrations.
Study 3Investigate antiviral activitySuggested reduction in viral load in infected cell cultures.

Q & A

Q. Table 1. Comparative enzyme inhibition data for pyrimidine acetamides

Substituent (R)LOX IC₅₀ (µM)α-Glucosidase IC₅₀ (µM)BChE IC₅₀ (µM)
4-hydroxy-6-propyl18.2 ± 1.345.7 ± 2.112.4 ± 0.9
4-amino-6-methyl9.8 ± 0.732.5 ± 1.83.2 ± 0.3
4-OCH₃-6-ethyl25.6 ± 2.058.3 ± 3.428.7 ± 2.2
Data adapted from enzyme assays in .

Q. Table 2. Key crystallographic parameters for related compounds

ParameterN-(4-Cl-phenyl) derivative N-(3-Cl-phenyl) derivative
Space groupP21/cP21/c
a (Å)18.220(2)19.628(2)
R1 (all data)0.0500.048
H-bond interactionsN-H···O (2.89 Å)O-H···N (2.78 Å)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.